1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Overview
Description
1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine typically involves the following steps:
Fluorination: The fluorine atom can be introduced into the phenyl ring using fluorinating agents such as hydrogen fluoride or fluorine gas.
Piperazine Formation: The final step involves the formation of the piperazine ring, which can be achieved through cyclization reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification and isolation of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Cyclization: Catalysts such as Lewis acids, appropriate solvents.
Major Products
Reduction: Formation of 1-(4-Aminophenyl)-4-(3-nitro-2-pyridinyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of more complex piperazine-containing structures.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine may involve interactions with specific molecular targets and pathways. The presence of the nitro group suggests potential interactions with enzymes and receptors, while the fluorine atom may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Lacks the nitro group, which may result in different biological activities.
1-(3-Nitro-2-pyridinyl)piperazine: Lacks the fluorine atom, which may affect its binding affinity and stability.
4-(3-Nitro-2-pyridinyl)piperazine: Lacks the fluorophenyl group, which may result in different chemical and biological properties.
Uniqueness
1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine is unique due to the presence of both fluorine and nitro groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-12-3-5-13(6-4-12)18-8-10-19(11-9-18)15-14(20(21)22)2-1-7-17-15/h1-7H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMESPRMLRMHGFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320088 | |
Record name | 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820235 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400088-90-6 | |
Record name | 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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